Cas no 1225228-89-6 (3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid)

3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid
- 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydrophthalen-2-yl)-2-methyl-3-oxopropanoic acid
- 2-methyl-3-ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3-oxopropanoic acid
- AK101452
- ANW-62995
- CTK8B9762
- KB-235956
- SureCN2471973
-
- インチ: InChI=1S/C17H22O5/c1-4-22-16(20)17(2,15(18)19)13-7-5-12-10-14(21-3)8-6-11(12)9-13/h6,8,10,13H,4-5,7,9H2,1-3H3,(H,18,19)
- InChIKey: NYKDPNQDSCCMMR-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(C)(C1CCC2=CC(=CC=C2C1)OC)C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667052-1g |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 98% | 1g |
¥6154.00 | 2024-08-09 | |
Chemenu | CM141111-1g |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM141111-1g |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 95% | 1g |
$*** | 2023-04-03 | |
TRC | E072535-50mg |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 50mg |
$ 510.00 | 2022-06-05 | ||
Crysdot LLC | CD12170972-1g |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 95+% | 1g |
$772 | 2024-07-23 | |
TRC | E072535-100mg |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 100mg |
$ 850.00 | 2022-06-05 | ||
Alichem | A219005701-1g |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid |
1225228-89-6 | 95% | 1g |
$665.68 | 2023-09-03 |
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acidに関する追加情報
Introduction to 3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid (CAS No: 1225228-89-6) and Its Emerging Applications in Chemical Biology
3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid, identified by the chemical identifier CAS No 1225228-89-6, represents a structurally complex and pharmacologically intriguing compound. This molecule has garnered significant attention in the field of chemical biology due to its unique scaffold and potential biological activities. The presence of both aromatic and aliphatic moieties, coupled with functional groups such as ethoxy, methoxy, and a methyl ketone moiety, suggests a high degree of versatility in its interactions with biological targets.
The core structure of this compound consists of a tetrahydronaphthalene ring substituted at the 2-position with a 6-methoxy group, further modified at the 3-position by an ethoxy side chain. This arrangement creates a rigid yet adaptable framework that can engage with various enzymes and receptors. The methyl ketone group at the 2-position of the propanoic acid moiety adds another layer of reactivity, making it a candidate for further derivatization and functionalization. Such structural features are often exploited in drug design to optimize binding affinity and selectivity.
In recent years, there has been growing interest in leveraging natural product-inspired scaffolds for the development of novel therapeutic agents. The tetrahydronaphthalene core is particularly noteworthy, as it is found in several bioactive natural products known for their pharmacological properties. For instance, derivatives of tetrahydronaphthalenes have been investigated for their potential roles in modulating inflammatory pathways and inhibiting specific enzymes implicated in metabolic disorders. The compound under discussion may represent a synthetic equivalent or analog that could offer similar benefits while being amenable to structural optimization.
One of the most compelling aspects of this compound is its potential as a tool for biochemical research. The combination of substituents such as the ethoxy group and the methyl ketone moiety suggests that it could serve as a probe molecule to study enzyme mechanisms or receptor binding dynamics. For example, the methyl ketone group can be readily converted into other functional groups like enols or imines, allowing researchers to probe specific interactions within biological systems. Additionally, the presence of multiple chiral centers (if applicable) makes this compound a valuable candidate for studying stereoselectivity in biological processes.
The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug discovery. By systematically varying substituents on a core scaffold, researchers can identify key structural features that contribute to biological activity. The compound CAS No 1225228-89-6 provides an excellent starting point for such investigations due to its complex architecture and multiple sites for modification. Recent advances in computational chemistry have further accelerated this process by enabling virtual screening and molecular docking studies to predict potential interactions with biological targets.
Moreover, the field of chemical biology has seen significant advancements in developing probes that can modulate protein function in living cells. Small molecules like this one can be designed to interact with specific protein domains or post-translational modifications (PTMs), thereby altering cellular signaling pathways. For instance, derivatives of tetrahydronaphthalenes have been shown to interfere with kinases or other enzymes involved in cell proliferation and differentiation. The compound's unique structural features may make it particularly effective at disrupting aberrant signaling cascades associated with diseases such as cancer or neurodegeneration.
The synthesis of this compound presents an interesting challenge from a synthetic chemistry perspective. The integration of multiple functional groups into a single molecule requires careful planning to ensure regioselectivity and yield optimization. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, could be employed to construct the desired framework efficiently. Additionally, green chemistry principles are increasingly being applied to minimize waste and improve sustainability during drug development processes.
From an industrial standpoint, scaling up the production of such complex molecules remains a key consideration for their widespread use in research and therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are essential to develop cost-effective synthetic routes that meet both quality and quantity demands. Recent innovations in continuous flow chemistry have shown promise in improving scalability while maintaining high purity standards.
The regulatory landscape also plays a crucial role in determining how quickly novel compounds like this one can be translated into clinical applications. Regulatory agencies require extensive data on safety and efficacy before approving new drugs or reagents for use in humans or animals. However, tools such as computer-assisted drug design (CADD) can help predict potential liabilities early in development stages thereby reducing time-to-market costs associated with traditional trial-and-error approaches.
In conclusion,3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid (CAS No: 1225228-89-6) represents an exciting opportunity for researchers interested exploring new frontiers biochemical research pharmaceutical development . Its unique structural features make it versatile tool modulating biological processes understanding disease mechanisms designing novel therapeutic agents . As science continues progress toward precision medicine personalized treatments based on individual genetic profiles compounds like these will play increasingly important role advancing health outcomes improving quality lives millions people around world today tomorrow tomorrow.
1225228-89-6 (3-Ethoxy-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methyl-3-oxopropanoic acid) Related Products
- 2473-19-0(Methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)




